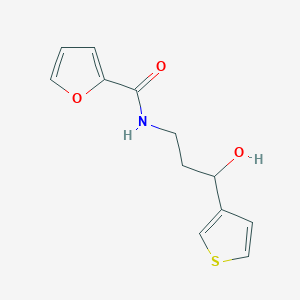

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide

Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide core linked to a 3-hydroxypropyl side chain substituted with a thiophen-3-yl group. The hydroxyl group on the propyl chain may enhance solubility and hydrogen-bonding capacity, which could influence bioavailability and metabolic stability .

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c14-10(9-4-7-17-8-9)3-5-13-12(15)11-2-1-6-16-11/h1-2,4,6-8,10,14H,3,5H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOGUNLYTDHKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

Coupling of the Rings: The furan and thiophene rings are then coupled through a series of reactions involving the formation of a propyl chain and subsequent amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.

Reduction: Reduction reactions can convert the carbonyl group in the furan ring to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide involves its interaction with various molecular targets. The furan and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate oxidative stress and inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

Nitrofuran Derivatives

Example Compounds :

- N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide

- 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide

Key Comparisons :

- Structural Differences: These derivatives include a nitro (-NO₂) group at the 5-position of the furan ring, absent in the target compound.

- Biological Activity: Nitrofurans are known for broad-spectrum antifungal and antibacterial properties. The absence of the nitro group in the target compound may reduce toxicity but also limit antimicrobial efficacy .

- Synthetic Routes : Both nitrofurans and the target compound likely employ amide coupling strategies, but nitrofurans require additional nitration steps .

Alfuzosin Hydrochloride Impurity A

Example Compound :

- N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide

Key Comparisons :

- Structural Differences : This impurity shares the furan-2-carboxamide and propyl chain but incorporates a quinazoline substituent, a structural motif associated with alpha-adrenergic receptor antagonism (e.g., Alfuzosin’s use in treating benign prostatic hyperplasia) .

- Pharmacological Implications : The quinazoline group likely directs selectivity toward alpha-1 receptors, whereas the target compound’s thiophen-3-yl and hydroxyl groups may favor interactions with other targets, such as kinases or GPCRs .

G-Quadruplex Targeting Agent

Example Compound :

- 5-(6-aminopyridin-3-yl)-N-(2-((3-(dimethylamino)propyl)carbamoyl)benzo[b]thiophen-5-yl)furan-2-carboxamide

Key Comparisons :

- Structural Differences: This agent features a fused benzo[b]thiophene system and aminopyridine group, creating a larger, planar structure compared to the target compound’s simpler thiophen-3-yl substituent.

- Applications : Designed for DNA G-quadruplex binding, the extended aromatic system enhances stacking interactions. The target compound’s smaller size may limit such interactions but improve cell permeability .

Pesticidal Compounds

Example Compound :

- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

Key Comparisons :

- Structural Differences : Cyprofuram includes a tetrahydrofuran ring and cyclopropane carboxamide, contrasting with the target compound’s aromatic thiophene and hydroxyl group.

- Functional Role : The chlorophenyl and tetrahydrofuran groups in cyprofuram contribute to pesticidal activity via membrane disruption. The target compound’s polar hydroxyl group may reduce lipid solubility, making it less suited for pesticidal use .

Critical Analysis of Differences

- Electronic Effects : The nitro group in nitrofurans increases electrophilicity, enhancing reactivity but also toxicity. The target compound’s lack of nitro substituents may improve safety profiles .

- Solubility and Bioavailability : The hydroxyl group in the target compound likely enhances water solubility compared to Alfuzosin’s impurity A, which has a lipophilic quinazoline group .

- Thermodynamic Stability : Thiophene’s aromaticity may confer greater stability compared to tetrahydrofuran in cyprofuram, which is prone to ring-opening reactions .

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a heterocyclic compound that combines a furan ring and a thiophene moiety, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features

- Furan Ring : Contributes to the compound's electronic properties.

- Thiophene Moiety : Enhances biological activity through unique interactions with biological targets.

- Carboxamide Group : Essential for the compound's inhibitory effects on various enzymes.

Enzyme Inhibition

This compound has been identified as a reversible inhibitor of certain enzymes, particularly endothelial lipase. The reported IC50 values indicate effective inhibition, suggesting that this compound can modulate lipid metabolism and inflammatory pathways.

Table 1: Enzyme Inhibition Data

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness is measured through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 | |

| Escherichia coli | 0.30 | 0.60 | |

| Pseudomonas aeruginosa | 0.40 | 0.80 |

The mechanism of action for this compound involves binding to specific molecular targets, leading to modulation of their activity. This interaction can influence various biological pathways, making it a candidate for further therapeutic development.

Study on Antiviral Activity

A recent study evaluated the antiviral properties of compounds structurally similar to this compound, highlighting its potential in inhibiting viral replication pathways, particularly against Zika virus proteases with an IC50 of approximately 4.5 μM .

Study on Antibiofilm Formation

Another study focused on the ability of this compound to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The results showed a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as an adjunct therapy in treating resistant infections .

Q & A

Q. What are the key synthetic routes for N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the hydroxypropyl-thiophene intermediate : Reacting 3-thiophenecarboxaldehyde with nitromethane via Henry reaction, followed by reduction to yield 3-hydroxy-3-(thiophen-3-yl)propan-1-amine .

Coupling with furan-2-carboxylic acid : Activation of the carboxylic acid (e.g., using HATU or DCC) followed by amide bond formation with the amine intermediate .

Purification Challenges :

- The polar hydroxyl and amide groups necessitate chromatographic separation (e.g., silica gel column with gradient elution of ethyl acetate/hexane).

- Residual solvents (e.g., DMF) may require repeated recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- Thiophene protons (δ 7.2–7.4 ppm, multiplet) and furan protons (δ 6.3–7.1 ppm).

- Hydroxyl proton (δ 2.5–3.0 ppm, broad singlet after exchange with D2O) .

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (C13H15NO3S, calculated 273.32 g/mol) .

- X-ray Diffraction (if crystalline) : Confirms stereochemistry and hydrogen-bonding patterns in the solid state .

Advanced Research Questions

Q. What computational methods predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes the compound’s geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Molecular Docking : Uses software (AutoDock Vina, Schrödinger) to simulate binding to targets (e.g., cytochrome P450 or microbial enzymes). The furan and thiophene rings often exhibit π-π stacking with aromatic residues .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .

Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., antimicrobial potency across studies)?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., CLSI guidelines for MIC determination against S. aureus and E. coli) .

- SAR Analysis : Compare analogs (e.g., replacing thiophene with phenyl or modifying the hydroxyl group) to identify critical pharmacophores .

- Metabolic Stability Tests : Use hepatic microsomes to assess if rapid degradation explains inconsistent in vivo results .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : React with HCl or sodium to improve aqueous solubility.

- Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl or PEGylated derivatives) for enhanced membrane permeability .

- Nanoparticle Encapsulation : Use PLGA or liposomes to increase circulation time .

Data Contradiction Analysis

Q. Why might this compound exhibit insecticidal activity in one study but not in another?

- Methodological Answer :

- Species-Specific Sensitivity : Test against a broader range of insect larvae (e.g., Plutella xylostella vs. Spodoptera frugiperda) .

- Formulation Differences : Compare activity when dissolved in DMSO (polar) vs. surfactants (e.g., Tween-80) that enhance cuticle penetration .

- Synergistic Effects : Evaluate combinations with commercial insecticides (e.g., pyrethroids) to identify potentiation .

Structural and Mechanistic Insights

Q. How does the hydroxyl group influence the compound’s bioactivity and stability?

- Methodological Answer :

- Hydrogen Bonding : The hydroxyl group forms H-bonds with target proteins (e.g., fungal CYP51), enhancing binding affinity .

- Oxidative Susceptibility : Monitor degradation via LC-MS under oxidative conditions (H2O2/Fe²⁺) to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.